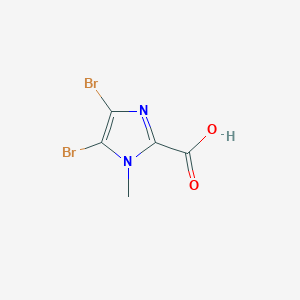

4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid

Übersicht

Beschreibung

“4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid” is a research chemical with the CAS number 158585-80-9 . It has a molecular formula of C5H4Br2N2O2 and a molecular weight of 283.91 g/mol . It is used for pharmaceutical testing .

Synthesis Analysis

Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .Molecular Structure Analysis

The molecular structure of “4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid” consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and two bromine atoms attached at the 4th and 5th positions . The carboxylic acid group is attached at the 2nd position .Wissenschaftliche Forschungsanwendungen

Coordination Polymers and Complexes : Imidazole-based carboxylic acids, closely related to 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid, are versatile ligands used in the synthesis of coordination polymers and complexes. These compounds exhibit a range of structural diversities and coordination modes due to the presence of carboxyl and imidazole groups. This versatility is evident in the synthesis of various metal-organic frameworks and coordination polymers that have unique structural characteristics and potential applications in catalysis, gas separation, and as precursors for further chemical synthesis (Guo et al., 2013), (Liu et al., 2018), (Cao et al., 2012), (Zhai et al., 2013).

Biomimetic Complexes : Imidazole-based carboxylates serve as models for biomimetic complexes, which are crucial in mimicking natural processes or functions. These complexes can provide insights into biological systems and potentially pave the way for developing novel catalysts or sensors (Materazzi et al., 2013).

Organic Synthesis and Pharmaceutical Applications : Derivatives of imidazole carboxylic acids are used as intermediates in organic synthesis, especially in the pharmaceutical sector. They are key building blocks for synthesizing a wide range of compounds with potential biological or pharmacological activity (Orhan et al., 2019), (Bellina et al., 2008).

Sensing and Luminescence : Certain imidazole-based metal-organic frameworks exhibit luminescence properties, making them potential candidates for sensing applications. Their ability to produce strong emissions and react selectively with certain chemicals underscores their utility in designing fluorescence sensors (Shi et al., 2015).

Hydrogen-Bonding Studies : Imidazole-based carboxylic acids are also studied for their hydrogen-bonding interactions. Understanding these interactions is crucial in the design of supramolecular structures and pharmaceutical compounds, as these interactions often dictate the assembly and stability of the molecular structures (Baures et al., 2006).

Safety And Hazards

Zukünftige Richtungen

The future directions for “4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid” and similar compounds could involve further exploration of their potential uses in pharmaceutical testing . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Eigenschaften

IUPAC Name |

4,5-dibromo-1-methylimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2O2/c1-9-3(7)2(6)8-4(9)5(10)11/h1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZLCCXVJIKZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440104 | |

| Record name | 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid | |

CAS RN |

158585-80-9 | |

| Record name | 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

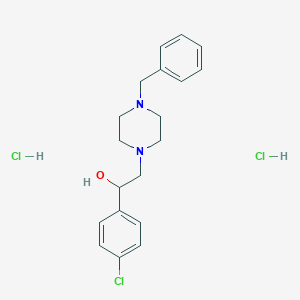

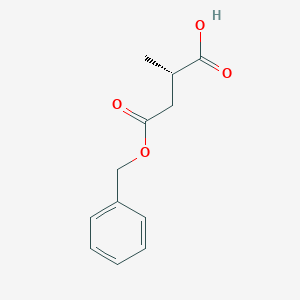

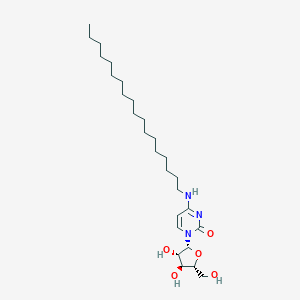

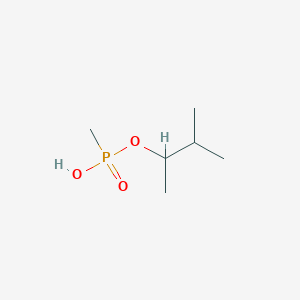

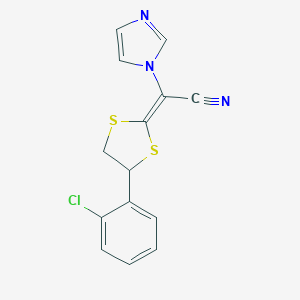

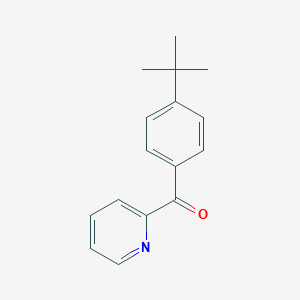

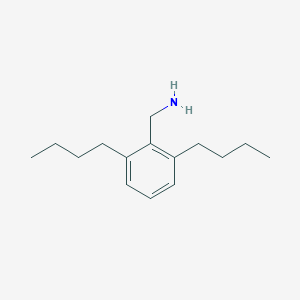

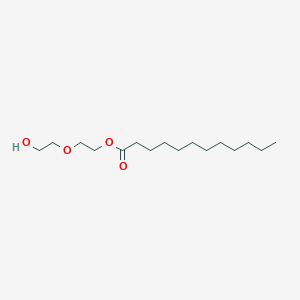

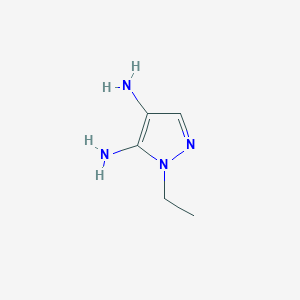

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.